molecular formula C17H12FNO5 B12594211 Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate CAS No. 648410-46-2

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Cat. No.: B12594211
CAS No.: 648410-46-2
M. Wt: 329.28 g/mol
InChI Key: SMYMFZCTFGFGMS-UHFFFAOYSA-N
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Description

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is a synthetic organic compound with a complex structure. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 2-aminophenol.

    Formation of Benzoxazole Ring: The 2-fluorobenzoic acid is reacted with 2-aminophenol under acidic conditions to form the benzoxazole ring.

    Acylation: The resulting benzoxazole derivative is then acylated with 2-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: Finally, the compound is esterified with methyl chloroacetate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 2,6-difluorobenzoate
  • Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate

Uniqueness

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is unique due to its specific benzoxazole structure and the presence of both fluorobenzoyl and oxo groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

648410-46-2

Molecular Formula

C17H12FNO5

Molecular Weight

329.28 g/mol

IUPAC Name

methyl 2-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]acetate

InChI

InChI=1S/C17H12FNO5/c1-23-15(20)9-19-13-7-6-10(8-14(13)24-17(19)22)16(21)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3

InChI Key

SMYMFZCTFGFGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3F)OC1=O

Origin of Product

United States

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